2-Chlorocyclohexyl(3-nitrophenyl)sulfide
Description
2-Chlorocyclohexyl(3-nitrophenyl)sulfide is a chlorinated cyclohexyl sulfide derivative featuring a 3-nitrophenyl substituent. Its molecular formula is C₁₂H₁₄ClNO₂S, with a molecular weight of 271.76 g/mol. The compound combines a cyclohexyl ring substituted with a chlorine atom at the 2-position and a sulfur-linked 3-nitrophenyl group. The nitro group at the meta position on the phenyl ring introduces strong electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
73927-08-9 |
|---|---|
Molecular Formula |
C12H14ClNO2S |
Molecular Weight |
271.76 g/mol |
IUPAC Name |
1-(2-chlorocyclohexyl)sulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C12H14ClNO2S/c13-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)14(15)16/h3-5,8,11-12H,1-2,6-7H2 |
InChI Key |
VGGJONRPYFOQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)SC2=CC=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chlorocyclohexyl(3-nitrophenyl)sulfide typically involves the reaction of 2-chlorocyclohexanol with 3-nitrobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfide bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality products.
Chemical Reactions Analysis
2-Chlorocyclohexyl(3-nitrophenyl)sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom in the chlorocyclohexyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields the corresponding sulfoxide, while reduction with iron powder results in the formation of the corresponding amine.
Scientific Research Applications
2-Chlorocyclohexyl(3-nitrophenyl)sulfide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving sulfides and sulfoxides. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for the synthesis of bioactive compounds with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chlorocyclohexyl(3-nitrophenyl)sulfide involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones. The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Structural and Substituent Effects
The following table compares key structural features of 2-Chlorocyclohexyl(3-nitrophenyl)sulfide with similar compounds:
Key Observations :
- Electron-withdrawing vs. alkyl groups: The nitro group in 2-Chlorocyclohexyl(3-nitrophenyl)sulfide enhances polarity and reduces volatility compared to alkyl-substituted analogs like the pentyl derivative.
- Nitro positioning: The 3-nitro substituent (meta) offers distinct electronic effects compared to 2,4-dinitro analogs (para/ortho).
Thermodynamic Properties
Thermodynamic data for related compounds highlight trends in phase transitions:
- (2-Chlorocyclohexyl)(2-chloroethyl)sulfide has an enthalpy of vaporization (ΔvapH) of 62.5 kJ/mol at 308 K, suggesting moderate intermolecular forces .
- 2-Chlorocyclohexyl pentyl sulfide lacks reported ΔvapH but has a high LogP (4.46 ), indicating significant hydrophobicity .
- The 3-nitrophenyl group in the target compound likely increases melting points and decreases vapor pressure relative to alkyl derivatives due to stronger dipole-dipole interactions.
Stereochemical Considerations
Synthesis of chlorocyclohexyl sulfides often yields cis isomers as major products due to stereoselective radical addition mechanisms. For example, thiophenol addition to 1-chlorocyclohexene produces 94–99% cis-2-chlorocyclohexyl phenyl sulfide . This stereochemical preference may extend to 2-Chlorocyclohexyl(3-nitrophenyl)sulfide, influencing its crystallinity and reactivity.
Biological Activity
2-Chlorocyclohexyl(3-nitrophenyl)sulfide is an organic compound that has gained attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.
The synthesis of 2-Chlorocyclohexyl(3-nitrophenyl)sulfide typically involves the reaction of 2-chlorocyclohexanol with 3-nitrobenzenethiol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is generally conducted under controlled temperatures to ensure complete conversion to the desired product.
Chemical Properties:
- Molecular Formula: C11H12ClN O2S
- CAS Number: 73927-08-9
- Molecular Weight: 239.73 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:
- Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, which may exhibit different biological activities compared to the parent compound.
- Redox Activity: The nitro group can participate in redox reactions, influencing the overall reactivity and potential bioactivity of the compound.
- Enzyme Interaction: It serves as a model substrate for studying enzyme-catalyzed reactions involving sulfides and sulfoxides, providing insights into the mechanisms of these biochemical pathways.
Biological Activity and Case Studies
Research has indicated various biological activities associated with 2-Chlorocyclohexyl(3-nitrophenyl)sulfide, particularly in pharmacological contexts:
- Antimicrobial Properties: Studies have explored its potential as a precursor for synthesizing bioactive compounds with antimicrobial properties. For example, derivatives of this compound have shown promising results against certain bacterial strains.
- Anticancer Activity: Preliminary investigations have suggested that compounds related to 2-Chlorocyclohexyl(3-nitrophenyl)sulfide may possess anticancer properties, although further research is required to substantiate these claims.
- Toxicological Studies: Toxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies indicate that it may exhibit cytotoxic effects at higher concentrations, necessitating careful evaluation in therapeutic applications .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of 2-Chlorocyclohexyl(3-nitrophenyl)sulfide:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chlorocyclohexyl(4-nitrophenyl)sulfide | Nitro group in para position | Different reactivity patterns |
| 2-Chlorocyclohexyl(3-aminophenyl)sulfide | Amino group instead of nitro | Potentially lower toxicity |
| 2-Chlorocyclohexyl(3-methylphenyl)sulfide | Methyl group instead of nitro | Altered reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
